molecular formula C7H7BClFO2 B2762757 (3-Chloro-2-fluoro-4-methylphenyl)boronic acid CAS No. 2377608-77-8

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid

Cat. No. B2762757
CAS RN: 2377608-77-8
M. Wt: 188.39
InChI Key: ZSJCOQVNSALFEJ-UHFFFAOYSA-N
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Description

“(3-Chloro-2-fluoro-4-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2377608-77-8 . It has a molecular weight of 188.39 and its IUPAC name is (3-chloro-2-fluoro-4-methylphenyl)boronic acid . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-2-fluoro-4-methylphenyl)boronic acid” is C7H7BClFO2 . The InChI Code for this compound is 1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

(SM Coupling):

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The key player in SM coupling is the organoboron reagent, which readily undergoes transmetalation with palladium (II) complexes.

Applications::

Fluorescent Sensors

(Boronic Acid-Based Sensors):

Overview: Boronic acids exhibit unique interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These properties make them valuable in various sensing applications.

Applications::

Protodeboronation

(Formal Anti-Markovnikov Hydroarylation):

Overview: Protodeboronation involves the removal of a boron group from a boronic ester. In this context, (3,5-bis(trifluoromethyl)phenyl)lithium is used to prevent aryl addition to lactam moieties.

Applications::

Mechanism of Action

Target of Action

The primary target of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s ADME properties and bioavailability may be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide variety of organic compounds .

Action Environment

The action of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin corrosion or irritation, serious eye damage or eye irritation, and may have specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-chloro-2-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJCOQVNSALFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid

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